molecular formula C13H15N3O3 B2928540 2-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE CAS No. 1428352-98-0

2-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE

Cat. No.: B2928540
CAS No.: 1428352-98-0
M. Wt: 261.281
InChI Key: OCXQUUNQGVQGEK-UHFFFAOYSA-N
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Description

2-Methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-carboxamide is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. It contains a pyridine-3-carboxamide core linked to a 3-methyl-1,2-oxazole (isoxazole) group via an ethylene spacer. The molecular structure incorporates two privileged heterocyclic scaffolds known for their diverse biological activities and frequent occurrence in pharmaceuticals. The pyridine ring is a common pharmacophore found in ligands for various enzymes and receptors . Similarly, the 1,2-oxazole (isoxazole) ring is a significant heterocycle in agrochemicals and pharmaceuticals, with many derivatives explored for their biological properties . The specific combination of these rings via an amide linkage makes this compound a valuable intermediate or building block for researchers. It can be utilized in the synthesis of more complex molecules, in the construction of compound libraries for high-throughput screening, or in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This product is intended for use in a controlled laboratory setting by qualified professionals. For Research Use Only. This compound is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-9-8-10(19-16-9)5-7-14-12(17)11-4-3-6-15-13(11)18-2/h3-4,6,8H,5,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXQUUNQGVQGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=C(N=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the oxazole ring to the pyridine ring: This step often involves nucleophilic substitution reactions where the oxazole ring is introduced to the pyridine ring.

    Introduction of the methoxy group: This can be done through methylation reactions using reagents like methyl iodide.

    Formation of the carboxamide group: This step involves the reaction of the pyridine derivative with an appropriate amine under conditions that favor amide bond formation.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or oxazole rings are replaced with other groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like methanol, ethanol, and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.

    Biology: It can be used as a probe or tool compound in biological studies to investigate cellular processes and molecular interactions.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Mechanism of Action

The mechanism of action of 2-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRIDINE-3-CARBOXAMIDE involves its interaction with molecular targets in the body. The compound may bind to specific receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Limitations

  • Its methoxy group may reduce cytotoxicity compared to nitro-substituted analogues (e.g., Compound 20) .
  • Computational modeling (using tools like SHELX or ORTEP for crystallography) could predict binding modes, but experimental validation is lacking in the provided evidence.

Biological Activity

2-Methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-carboxamide can be represented as follows:

  • Molecular Formula : C13H13N3O4
  • Molecular Weight : 275.26 g/mol

The compound consists of a pyridine ring substituted with a methoxy group and a carboxamide group, along with an ethyl linker to a 3-methyl-1,2-oxazole moiety.

Biological Activity Overview

Research indicates that compounds containing oxazole rings exhibit a variety of biological activities, including anticancer, antimicrobial, and antiparasitic effects. The specific biological activities of 2-Methoxy-N-[2-(3-methyl-1,2-oxazol-5-y)ethyl]pyridine-3-carboxamide have been evaluated in several studies.

Anticancer Activity

Several studies have demonstrated the anticancer potential of related oxazole derivatives. For instance:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. In vitro studies indicated that it could induce apoptosis in human breast adenocarcinoma (MCF-7) cells through activation of the p53 pathway and caspase cleavage .
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against leukemia cell lines (e.g., CEM-13 and U-937), indicating significant potency .

Antimicrobial Activity

The biological activity against microbial pathogens has also been explored:

  • Antibacterial Effects : Research has indicated that similar oxazole derivatives possess antibacterial properties. While specific data for this compound is limited, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria .

Antiparasitic Activity

The potential use of the compound as an antiparasitic agent has been suggested:

  • Targeting Trypanosoma brucei : Compounds with similar structures have been studied for their ability to inhibit N-myristoyltransferase (NMT), a promising target in the treatment of Trypanosomiasis .

Research Findings and Case Studies

A summary of key research findings related to the biological activity of 2-Methoxy-N-[2-(3-methyl-1,2-oxazol-5-y)ethyl]pyridine-3-carboxamide is presented in Table 1.

Study ReferenceBiological ActivityCell Lines TestedIC50 Value
AnticancerMCF-70.65 µM
AntileukemicCEM-130.75 µM
AntiparasiticT. bruceiNot specified

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